(3-Phenoxyphenyl)methyl octane-1-sulfonate

Antigen 85C inhibition Mycolyltransferase assay Tuberculosis drug discovery

(3-Phenoxyphenyl)methyl octane-1-sulfonate (CAS 918313‑31‑2) belongs to the 3‑phenoxybenzyl sulfonate class of lipophilic trehalose‑mimetic inhibitors designed to target Mycobacterium tuberculosis antigen 85C, a mycolyltransferase essential for mycobacterial cell‑wall biosynthesis. The compound incorporates a 3‑phenoxybenzyl alcohol headgroup linked via a methylene bridge to an octane‑1‑sulfonate chain; this architecture directly mimics the trehalose substrate while the octyl chain occupies the hydrophobic mycolate‑binding pocket.

Molecular Formula C21H28O4S
Molecular Weight 376.5 g/mol
CAS No. 918313-31-2
Cat. No. B12605783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenoxyphenyl)methyl octane-1-sulfonate
CAS918313-31-2
Molecular FormulaC21H28O4S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C21H28O4S/c1-2-3-4-5-6-10-16-26(22,23)24-18-19-12-11-15-21(17-19)25-20-13-8-7-9-14-20/h7-9,11-15,17H,2-6,10,16,18H2,1H3
InChIKeyLOXCOHKLVGWMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Phenoxyphenyl)methyl octane-1-sulfonate (CAS 918313-31-2) Matters for Antigen 85C Inhibitor Procurement


(3-Phenoxyphenyl)methyl octane-1-sulfonate (CAS 918313‑31‑2) belongs to the 3‑phenoxybenzyl sulfonate class of lipophilic trehalose‑mimetic inhibitors designed to target Mycobacterium tuberculosis antigen 85C, a mycolyltransferase essential for mycobacterial cell‑wall biosynthesis [1]. The compound incorporates a 3‑phenoxybenzyl alcohol headgroup linked via a methylene bridge to an octane‑1‑sulfonate chain; this architecture directly mimics the trehalose substrate while the octyl chain occupies the hydrophobic mycolate‑binding pocket. Unlike generic alkyl sulfonates or simple benzyl alcohols, the precise chain‑length and sulfonate positioning confer quantifiable, structure‑dependent inhibitory activity that cannot be replicated by off‑the‑shelf analogs with shorter alkyl chains or alternative headgroups [1].

Why Generic Alkyl Sulfonates or Shorter-Chain Analogs Cannot Substitute for (3-Phenoxyphenyl)methyl octane-1-sulfonate in Antigen 85C Assays


Although various alkyl sulfonates and 3‑phenoxybenzyl derivatives are commercially available, the mycolyltransferase antigen 85C active site imposes stringent steric and lipophilic requirements that generic compounds fail to meet simultaneously. The trehalose‑mimetic 3‑phenoxybenzyl motif must be positioned precisely to engage the catalytic residues, while the alkyl chain must extend into a deep hydrophobic cleft optimized for the mycolate α‑branch [1]. Short‑chain homologs such as (3‑phenoxyphenyl)methyl butane‑1‑sulfonate (CAS 918313‑30‑1) cannot fully occupy this cleft, resulting in quantifiably weaker inhibition. Conversely, simple octane‑1‑sulfonate sodium salt—used routinely as an HPLC ion‑pairing reagent—lacks the 3‑phenoxybenzyl warhead entirely and shows no measurable antigen 85C inhibition. These structure‑activity constraints mean that substituting a generic alkyl sulfonate or a truncated chain‑length analog will produce false‑negative or artefactually weak inhibition data, directly compromising assay reproducibility and hit‑to‑lead decision‑making in antitubercular drug discovery programs [1].

Quantitative Differentiation Evidence for (3-Phenoxyphenyl)methyl octane-1-sulfonate vs. Closest Structural Analogs


Antigen 85C Mycolyltransferase Inhibition: IC50 Comparison of Octane- vs. Butane-Chain 3-Phenoxybenzyl Sulfonates

In the only published head‑to‑head mycolyltransferase inhibition study of this compound class, (3‑phenoxyphenyl)methyl octane‑1‑sulfonate (designated compound 2b) achieved an IC50 of 4.3 µM against recombinant M. tuberculosis antigen 85C [1][2]. The shorter‑chain analog (3‑phenoxyphenyl)methyl butane‑1‑sulfonate (compound 2a; CAS 918313‑30‑1) was tested in parallel within the same assay system and yielded a markedly higher IC50—indicating substantially weaker inhibition—consistent with incomplete occupancy of the mycolate‑binding hydrophobic cleft [1]. The phthalimide‑based compounds 3a and 3b diverged functionally: they lacked meaningful mycolyltransferase inhibition but instead displayed selective cytotoxicity against MDA‑MB‑231 breast cancer cells, affirming that only the 3‑phenoxybenzyl sulfonate architecture with an octyl chain delivers balanced enzyme potency without confounding cytotoxic off‑target effects [1].

Antigen 85C inhibition Mycolyltransferase assay Tuberculosis drug discovery

Alkyl Chain Length Dictates Hydrophobic Cleft Occupancy: SAR Inference for (3-Phenoxyphenyl)methyl octane-1-sulfonate

The antigen 85C crystal structure reveals a bifurcated substrate‑binding tunnel: one branch accommodates the trehalose moiety while the second, a deep hydrophobic cleft, binds the mycolic acid α‑branch [1]. The Kovac et al. study systematically varied the alkyl chain length (butyl = C4 vs. octyl = C8) attached to the 3‑phenoxybenzyl sulfonate scaffold and observed that only the octyl chain yielded single‑digit micromolar inhibition. This outcome is mechanistically consistent with the cleft’s depth: the butyl chain (four‑carbon) is too short to engage the full hydrophobic surface area, whereas the octyl chain (eight‑carbon) achieves near‑optimal van der Waals contact [1]. Long‑chain sodium alkyl sulfonates (e.g., sodium octane‑1‑sulfonate, CAS 5324‑84‑5) lack the 3‑phenoxybenzyl warhead and are completely inactive in this assay [1].

Structure-activity relationship Alkyl chain optimization Mycolate-binding pocket

Functional Selectivity: Mycolyltransferase Inhibition Without Mammalian Cytotoxicity Distinguishes (3-Phenoxyphenyl)methyl octane-1-sulfonate from Phthalimide Analogs

The same study that established antigen 85C inhibition also profiled all four compounds for cytotoxicity against the human breast cancer cell line MDA‑MB‑231 [1]. The phthalimide‑containing sulfonates (compounds 3a and 3b) exhibited significant and selective cytotoxicity, whereas the 3‑phenoxybenzyl sulfonates (compounds 2a and 2b)—including the octane‑chain target compound—showed no measurable cytotoxicity under identical assay conditions [1]. This functional divergence means (3‑phenoxyphenyl)methyl octane‑1‑sulfonate provides a clean pharmacological window: it inhibits the mycobacterial enzyme without confounding eukaryotic cell‑killing effects that would otherwise obscure target‑specific interpretation in cellular follow‑up assays.

Selectivity profiling Cytotoxicity counter-screen Antitubercular drug safety

Physicochemical Differentiation: Calculated LogP and Molecular Weight Distinguish the Octane Sulfonate from Shorter-Chain Homologs

The calculated partition coefficient (clogP) for (3‑phenoxyphenyl)methyl octane‑1‑sulfonate is approximately 6.2, substantially higher than the butane‑chain homolog (clogP ≈ 5.2 for CAS 918313‑30‑1) . This difference directly reflects the four‑methylene extension (C4→C8) and correlates with enhanced occupancy of the hydrophobic antigen 85C cleft. Molecular weight also increases from 320.4 g mol⁻¹ (butane) to 376.5 g mol⁻¹ (octane). These parameters are not merely descriptive: they inform solvent handling (DMSO solubility), membrane permeability predictions for whole‑cell mycobacterial assays, and chromatographic behavior during purity verification . Selecting the incorrect chain‑length homolog will alter all three experimental parameters and introduce uncontrolled variability into replicate studies.

Lipophilicity Drug-likeness Chain-length dependent properties

Optimal Application Scenarios for (3-Phenoxyphenyl)methyl octane-1-sulfonate Based on Quantitative Evidence


Target-Based Antitubercular Drug Discovery: Antigen 85C Enzyme Inhibition Screening

Use (3‑phenoxyphenyl)methyl octane‑1‑sulfonate as a validated positive‑control inhibitor (IC50 = 4.3 µM) in recombinant M. tuberculosis antigen 85C mycolyltransferase assays [1]. The compound’s defined single‑digit micromolar potency and absence of mammalian cytotoxicity make it suitable for establishing assay windows, benchmarking novel inhibitor series, and calibrating high‑throughput screening campaigns. Do not substitute the butane‑chain analog (CAS 918313‑30‑1), which yields weaker inhibition and will compress the assay dynamic range.

Structure–Activity Relationship (SAR) Studies on Mycolate-Binding Pocket Occupancy

Employ the octane‑chain compound as the reference C8‑chain probe in systematic alkyl‑chain length SAR campaigns targeting the antigen 85C hydrophobic cleft [1]. Its quantifiably superior potency over the C4 butane analog establishes that the octyl chain is the minimal pharmacophoric unit for cleft engagement. Researchers can use it to benchmark longer‑chain (C10–C14) or branched‑chain derivatives in head‑to‑head enzyme inhibition studies.

Selectivity Profiling: Deconvolving Enzyme Inhibition from Cytotoxicity in Mycobacterial Cell-Based Assays

As a non‑cytotoxic antigen 85C inhibitor, (3‑phenoxyphenyl)methyl octane‑1‑sulfonate is the preferred tool compound for cellular M. tuberculosis or M. bovis BCG assays where target‑specific growth inhibition must be distinguished from non‑specific eukaryotic cytotoxicity [1]. The phthalimide‑based sulfonates (compounds 3a/3b) are unsuitable for this purpose because their inherent cytotoxicity against human cell lines would confound interpretation of mycobacterial killing data.

Analytical Method Development and Reference Standard Preparation

The compound’s distinct physicochemical profile—clogP ≈ 6.2 and MW = 376.5 g mol⁻¹—dictates specific HPLC method parameters (e.g., C18 column, isocratic acetonitrile/water mobile phase) that differ from those used for the more polar butane‑chain homolog (clogP ≈ 5.2) . Procuring the correct octane‑chain compound ensures that retention times, purity assays, and stability‑indicating methods developed in one laboratory are transferable to others without re‑validation.

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